![molecular formula C12H13NO B14456604 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene CAS No. 68050-93-1](/img/structure/B14456604.png)
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by the presence of nitrogen within the bicyclic framework. The compound’s structure includes an ethoxy group and multiple double bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethoxy-substituted precursors and nitrogen-containing compounds, followed by cyclization reactions facilitated by catalysts or specific reaction conditions such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce double bonds or other functional groups.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced bicyclic compounds.
Scientific Research Applications
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with a different substitution pattern.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains an oxygen atom in the bicyclic structure.
2,11-Dioxabicyclo[4.4.1]undeca-3,5-dien-10-one: Features two oxygen atoms and a different arrangement of double bonds.
Uniqueness
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is unique due to its specific ethoxy substitution and nitrogen-containing bicyclic structure. This gives it distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
68050-93-1 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H13NO/c1-2-14-12-8-10-5-3-4-6-11(7-10)9-13-12/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
XYLPMUPZXYFPKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C(C2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




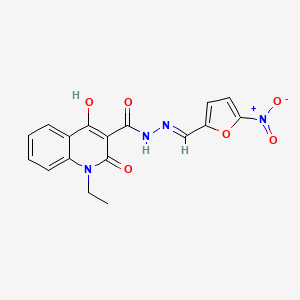
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
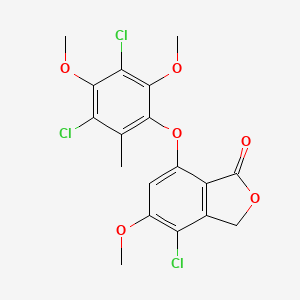


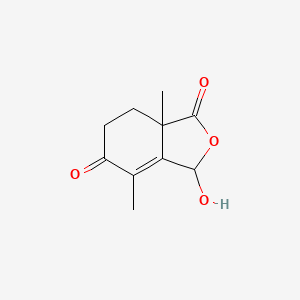
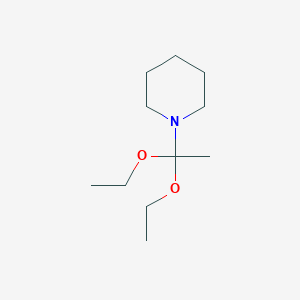

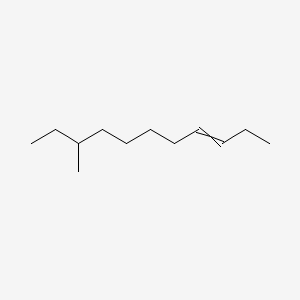
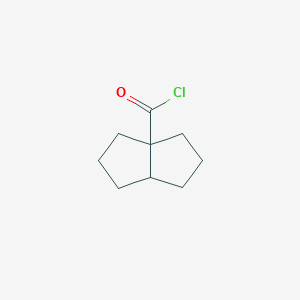

![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
